2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride
Overview
Description
2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C(6)H({13})ClFN. It is a derivative of cyclobutane, where one of the hydrogen atoms is replaced by a fluorine atom, and an ethylamine group is attached to the cyclobutane ring. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Fluorination of Cyclobutane: The starting material, cyclobutane, undergoes fluorination to introduce a fluorine atom. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of Ethylamine Derivative: The fluorocyclobutane is then reacted with ethylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the ethylamine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide (OH(^-)) or amine groups.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: Nucleophiles like NaOH in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Drug Discovery: Researchers use this compound to develop new therapeutic agents due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Chlorocyclobutyl)ethan-1-amine hydrochloride
- 2-(1-Bromocyclobutyl)ethan-1-amine hydrochloride
- 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride
Uniqueness
2-(1-Fluorocyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development, offering advantages over its chloro, bromo, and methyl analogs in terms of potency and selectivity.
Properties
IUPAC Name |
2-(1-fluorocyclobutyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6(4-5-8)2-1-3-6;/h1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQHNYCEUXNFMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.